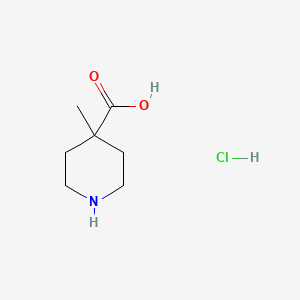

![molecular formula C10H11ClFN3 B1463573 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1258651-51-2](/img/structure/B1463573.png)

1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Overview

Description

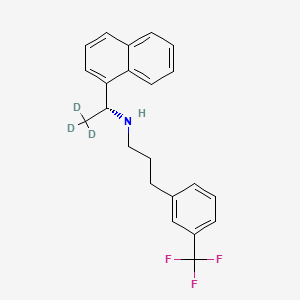

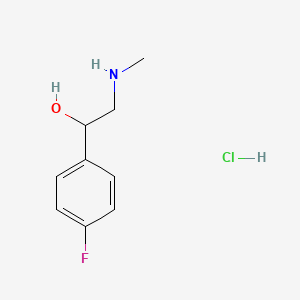

The compound “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is an organic compound. It is also known as “[amino ( {5-fluoro-1- [ (2-fluorophenyl)methyl]-1H-pyrazolo [3,4-b]pyridin-3-yl})methylidene]azanium chloride” with the molecular formula C14 H12 Cl F2 N5 . It is a key intermediate in the synthesis of Riociguat, a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available in the retrieved data. The molecular weight is 227.6658432 .Scientific Research Applications

Heterocyclic Compound Synthesis

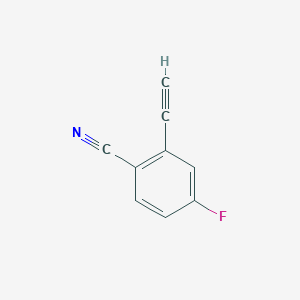

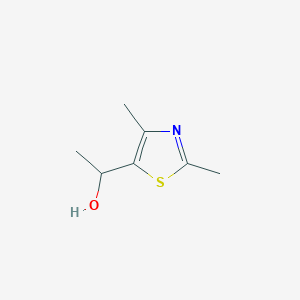

The chemistry of heterocyclic compounds like pyrazolines and pyrimidines has been a focal point of scientific research due to their versatile applications. For instance, Gomaa and Ali (2020) reviewed the reactivity of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrating their value as building blocks for synthesizing a wide range of heterocyclic compounds including pyrazolo-imidazoles and thiazoles. The unique reactivity of these compounds under mild conditions has paved the way for generating diverse cynomethylene dyes and other heterocyclic structures (Gomaa & Ali, 2020).

Environmental and Health Applications

Ateia et al. (2019) highlighted the role of amine-functionalized sorbents, closely related to the amine functionality in "1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride," for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their review emphasized the critical analysis of amine-containing sorbents for PFAS removal, showcasing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in designing next-generation materials for environmental remediation (Ateia et al., 2019).

Medicinal Chemistry and Drug Development

Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Dar and Shamsuzzaman (2015) reviewed the synthesis of pyrazole heterocycles, emphasizing their significant role in medicinal chemistry as pharmacophores due to their widespread biological activities. The review discussed various strategies for synthesizing these compounds, providing valuable insights for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been reported to target enzymes involved in the dna damage repair process, such as poly(adp-ribose) polymerase-1 and -2 (parp-1,-2) .

Mode of Action

It is suggested that the compound might interact with its targets by introducing different aromatic rings . The compound’s interaction with its targets could lead to changes in the function of these targets, potentially inhibiting their activity .

Biochemical Pathways

Based on its potential targets, it might be involved in the dna damage repair process .

Pharmacokinetics

Similar compounds with a pyrrolidine ring have been reported to have good adme/tox results .

Result of Action

It is suggested that the compound might exhibit potent inhibitory activity, potentially leading to a decrease in the function of its targets .

Biochemical Analysis

Biochemical Properties

1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially inhibiting their activity and reducing inflammation . Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, it may affect cellular metabolism by altering the activity of key metabolic enzymes, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it may inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in cell proliferation and apoptosis. These effects may be influenced by factors such as concentration, duration of exposure, and the specific cell type being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins, impacting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTIYPDERPJVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258651-51-2 | |

| Record name | 1H-Pyrazol-5-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)

![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)

![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)